Sevelamer hydrochloride
Overview
Description
Synthesis Analysis
Sevelamer hydrochloride is synthesized as a polymeric hydrogel through the crosslinking of polyallylamine with epichlorohydrin. This process results in a structure that enables the sevelamer hydrochloride to bind with phosphate ions in the gastrointestinal tract selectively. The preference for phosphate is believed to stem from its dianion character, which may also involve hydrogen bonding. The synthesis aims to produce a compound that is efficient in phosphate binding, exhibiting a higher preference for phosphate over other intestinal anions such as chloride and bicarbonate (Holmes-Farley et al., 1999).
Molecular Structure Analysis
The molecular structure of sevelamer hydrochloride contributes significantly to its phosphate-binding capabilities. Its backbone, composed of crosslinked polyallylamine, is modified to include multiple amine groups that are partially protonated. These amine groups interact with phosphate molecules through ionic and hydrogen bonds. The unique structure of sevelamer hydrochloride, characterized by its polymeric and crosslinked nature, ensures that it remains non-absorbed and allows it to bind selectively to phosphate ions.
Chemical Reactions and Properties
Sevelamer hydrochloride's primary chemical property is its ability to bind phosphate ions through ionic and hydrogen bonding. This binding mechanism is selective and efficient, with a strong preference for phosphate ions over other anions present in the gastrointestinal tract. The compound's efficacy in phosphate binding is attributed to its high content of cationic charge associated with the protonated amine groups on its polymer matrix, making it an effective agent in the management of hyperphosphatemia in end-stage renal diseases.
Physical Properties Analysis
As a hydrogel, sevelamer hydrochloride is insoluble in water and gastrointestinal fluids, which is essential for its function as a phosphate binder. This physical property ensures that sevelamer hydrochloride does not get absorbed into the bloodstream but remains in the gastrointestinal tract where it can bind to dietary phosphate and prevent its absorption. Its insolubility and stability in the gastrointestinal environment are crucial for its effectiveness in reducing serum phosphorus levels.
Chemical Properties Analysis
The chemical properties of sevelamer hydrochloride, including its stability, lack of absorption, and selective ion exchange capabilities, make it an effective treatment for hyperphosphatemia. Its mechanism of action does not alter the body's natural mineral balance, such as calcium, making it a safer option for patients at risk of calcification. Furthermore, sevelamer hydrochloride has been shown to offer cardiovascular benefits by not contributing to vascular calcification, a common complication in patients with chronic kidney disease.
Scientific Research Applications
Phosphate Ion Binding : Sevelamer hydrochloride effectively removes phosphate ions from aqueous solutions, making it a useful treatment for hyperphosphatemia in end-stage renal diseases (Elsiddig et al., 2014).
Lipid Profile Improvement : In hemodialysis patients, sevelamer not only lowers serum phosphorus but also improves the lipid profile, which can benefit atherosclerosis management (Hervás et al., 2003).
Reducing Systemic Inflammation : It binds to bacterial endotoxin, potentially reducing systemic inflammation in the intestinal lumen by decreasing free endotoxin (ET) levels and cytokine levels (Perianayagam & Jaber, 2008).
Vitamin D Levels : There's a possibility that sevelamer hydrochloride may decrease vitamin D levels in haemodialysis patients, leading to potential deficiencies and complications like renal osteodystrophy (Stróżecki et al., 2005).
Cardiovascular Calcification : As a calcium- and metal-free phosphate binder, sevelamer hydrochloride prevents phosphate accumulation in kidney failure patients and is effective in slowing the progression of cardiovascular calcification compared to calcium-based binders (Bleyer & Balwit, 2005).
Phosphate Absorption and Excretion : Sevelamer is effective in treating hyperphosphataemia in end-stage renal failure patients. It works by preventing phosphate absorption and enhancing faecal excretion, although other anion-exchange resins may be equally efficient (Wrong & Harland, 2007).
Long-term Effects in Hemodialysis Patients : It significantly improves calcium phosphate product and lipid profile in haemodialysis patients with minimal adverse events, proving its safety and effectiveness over the long term (Chertow et al., 1999).
Aortic Calcification : Switching from calcium carbonate to sevelamer hydrochloride suppresses the progression of aortic calcification in hemodialysis patients (Izumi et al., 2008).
Lowering Cholesterol in Dialysis Patients : It effectively lowers serum total cholesterol and LDL cholesterol in peritoneal dialysis patients (Ramos et al., 2007).
Pediatric Use : Sevelamer hydrochloride is well-tolerated in children with chronic kidney disease, offering similar phosphate reduction and a lower risk of hypercalcemia compared to calcium acetate (Gulati et al., 2010).
Effectiveness in Pediatric Dialysis Patients : It effectively reduces serum phosphorus levels in pediatric patients on dialysis, with well-tolerated and no adverse effects related to the drug (Mahdavi et al., 2003).
Risk of Intestinal Perforation : Administration in hemodialysis patients may increase the risk of intestinal perforation due to physical stimulation by sevelamer crystals (Yamaguchi et al., 2016).
Exacerbation of Metabolic Acidosis : Sevelamer hydrochloride may exacerbate metabolic acidosis in dialysis patients. Clinicians should monitor both chlorine and bicarbonate levels during treatment to prevent increased risk of death and hospitalization (Oka et al., 2008).
Interaction with Other Medications : It does not interfere with the absorption or excretion of digoxin or warfarin (Burke et al., 2001).
Impact on Antihypertensives : Sevelamer hydrochloride does not alter the pharmacokinetics of two commonly used antihypertensives in healthy volunteers (Burke et al., 2001).
In-vitro Phosphate Binding Studies : The developed ICP-OES method effectively estimates free phosphate in in-vitro phosphate binding studies of Sevelamer HCl Tablets, meeting FDA guidelines for stability studies (Vallapragada et al., 2012).
Binding Parameter Constants : Sevelamer hydrochloride is equivalently bound to all three dosage forms of Renagel at each pH, with a shift in binding mechanism from pH 4.0 to 7.0 (Swearingen et al., 2002).
Bioequivalence of Renagel : Renagel capsules, tablets, and 800 mg tablets show in vitro bioequivalence at pH 7.0 (Swearingen et al., 2004).
Safety And Hazards
Sevelamer may cause serious side effects. Stop using sevelamer and call your doctor at once if you have choking, or trouble swallowing; black, bloody, or tarry stools; severe constipation with stomach pain; or constipation that gets worse or does not clear up . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXRSIBRKBJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RenaGel | |
CAS RN |
152751-57-0 | |
Record name | Sevelamer hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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